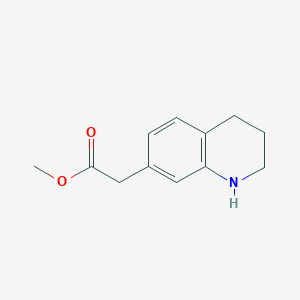

Methyl 2-(1,2,3,4-tetrahydroquinolin-7-yl)acetate

描述

Methyl 2-(1,2,3,4-tetrahydroquinolin-7-yl)acetate is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.26 g/mol . This compound is a derivative of tetrahydroquinoline, a bicyclic structure that is significant in medicinal chemistry due to its presence in various bioactive molecules .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1,2,3,4-tetrahydroquinolin-7-yl)acetate typically involves the reaction of 1,2,3,4-tetrahydroquinoline with methyl bromoacetate under basic conditions . The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the tetrahydroquinoline attacks the carbon atom of the methyl bromoacetate, resulting in the formation of the desired product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity .

化学反应分析

Types of Reactions

Methyl 2-(1,2,3,4-tetrahydroquinolin-7-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted esters and amides.

科学研究应用

Chemistry

In the field of chemistry, methyl 2-(1,2,3,4-tetrahydroquinolin-7-yl)acetate serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various reactions leading to the formation of diverse chemical entities.

Biology

This compound has been studied for its potential biological activities:

- Antimicrobial Properties: Preliminary studies indicate that derivatives of tetrahydroquinoline exhibit antimicrobial activity against various pathogens .

- Anticancer Activity: Research has shown that certain tetrahydroquinoline derivatives demonstrate selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity suggests potential therapeutic applications in oncology .

Medicine

The compound has significant implications in medicinal chemistry:

- Neurodegenerative Disease Treatment: this compound acts as an inhibitor of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. By inhibiting AChE, the compound enhances cholinergic transmission and may ameliorate symptoms associated with neurodegenerative disorders .

Case Studies and Research Findings

Several studies have highlighted the efficacy and potential applications of this compound:

作用机制

The mechanism of action of Methyl 2-(1,2,3,4-tetrahydroquinolin-7-yl)acetate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as acetylcholinesterase, by binding to the active site and preventing the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

相似化合物的比较

Similar Compounds

Uniqueness

Methyl 2-(1,2,3,4-tetrahydroquinolin-7-yl)acetate is unique due to its specific substitution pattern on the tetrahydroquinoline ring, which imparts distinct chemical and biological properties . This compound’s ester group allows for further functionalization, making it a versatile intermediate in organic synthesis .

生物活性

Methyl 2-(1,2,3,4-tetrahydroquinolin-7-yl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 205.26 g/mol. The compound features a tetrahydroquinoline structure with an ester functional group, contributing to its unique chemical properties and biological interactions. The nitrogen atom's position within the bicyclic structure is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition can lead to increased levels of acetylcholine, which may enhance neurotransmission and exhibit neuroprotective effects.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its cytotoxic effects against various human cancer cell lines such as HeLa (cervical cancer), PC3 (prostate cancer), and MCF-7 (breast cancer). The compound's mechanism appears to involve the modulation of cell cycle progression and induction of apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against certain bacterial strains, making it a candidate for further investigation in the development of antimicrobial agents .

Comparative Biological Activity

To better understand the potential of this compound in comparison to related compounds, a summary table is provided below:

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate | Moderate anticancer | Similar structure with different nitrogen position |

| Methyl 2-(3,4-dihydroquinolin-1(2H)-yl)acetate | Variable activity | Different biological patterns observed |

| Methyl 2-(1H-indol-3-yl)acetate | Strong anticancer | Known for significant cytotoxic properties |

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound and its derivatives:

- Antitumor Activity : A study reported that tetrahydroquinoline derivatives demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells. The results indicated promising selectivity that could be harnessed for therapeutic purposes .

- Enzyme Inhibition : Another study highlighted the compound's role as an AChE inhibitor. This property suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease by enhancing cholinergic transmission .

- Microtubule Interaction : Research involving microtubule dynamics revealed that certain tetrahydroquinoline derivatives could inhibit tubulin assembly effectively. This action is critical as it can disrupt cancer cell proliferation by targeting the cytoskeleton .

属性

IUPAC Name |

methyl 2-(1,2,3,4-tetrahydroquinolin-7-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-12(14)8-9-4-5-10-3-2-6-13-11(10)7-9/h4-5,7,13H,2-3,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHBHEXGCRKZAMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC2=C(CCCN2)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。